Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate
Brand Name: Vulcanchem
CAS No.: 132463-02-6
VCID: VC21181016
InChI: InChI=1S/C25H30N4O6S/c1-5-34-22(30)12-9-19(25(33)35-6-2)28-24(32)20-10-11-21(36-20)29(4)14-16-7-8-18-17(13-16)23(31)27-15(3)26-18/h7-8,10-11,13,19H,5-6,9,12,14H2,1-4H3,(H,28,32)(H,26,27,31)/t19-/m0/s1
SMILES: CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C
Molecular Formula: C25H30N4O6S
Molecular Weight: 514.6 g/mol

Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate

CAS No.: 132463-02-6

Cat. No.: VC21181016

Molecular Formula: C25H30N4O6S

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate - 132463-02-6

Specification

CAS No. 132463-02-6
Molecular Formula C25H30N4O6S
Molecular Weight 514.6 g/mol
IUPAC Name diethyl (2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioate
Standard InChI InChI=1S/C25H30N4O6S/c1-5-34-22(30)12-9-19(25(33)35-6-2)28-24(32)20-10-11-21(36-20)29(4)14-16-7-8-18-17(13-16)23(31)27-15(3)26-18/h7-8,10-11,13,19H,5-6,9,12,14H2,1-4H3,(H,28,32)(H,26,27,31)/t19-/m0/s1
Standard InChI Key MMEWNGFFTNKUFD-IBGZPJMESA-N
Isomeric SMILES CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)NC(=NC3=O)C
SMILES CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C
Canonical SMILES CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)NC(=NC3=O)C

Introduction

Chemical Identity and Classification

Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate is characterized by a complex molecular structure that incorporates several key functional groups. The compound is identified by its unique CAS registry number 132463-02-6, which serves as its primary identifier in chemical databases and literature . According to formal nomenclature standards, its IUPAC name is diethyl (2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioate. This systematic name, while lengthy, precisely describes the compound's structural components and their spatial arrangement.

The compound belongs to a class of quinazoline derivatives, specifically those containing modified glutamate residues. These structures are known to possess various biological activities, particularly in relation to enzyme inhibition processes. The presence of the quinazoline ring system is particularly noteworthy, as this structural motif appears in various pharmaceutically active compounds, including several approved drugs targeting various diseases.

Chemical Identifiers

The compound is represented by various chemical identifiers that facilitate its identification in databases and literature. These identifiers provide standardized ways to reference the compound across different platforms and research contexts, ensuring consistency in chemical communication.

Table 1: Chemical Identifiers for Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate

Identifier TypeValue
CAS Number132463-02-6
Molecular FormulaC25H30N4O6S
Standard InChIKeyMMEWNGFFTNKUFD-IBGZPJMESA-N
PubChem Compound ID135909363

Molecular Structure and Properties

The molecular structure of Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate is characterized by its complex arrangement of functional groups. The compound contains a quinazoline core structure with a methyl group at position 2 and an oxo group at position 4. This quinazoline system is linked via a methylene bridge to a methylamino group, which in turn is connected to a thiophene ring. The thiophene ring carries a carbonyl group that forms an amide bond with L-glutamate, which has been esterified with ethyl groups at both carboxylic acid positions .

The three-dimensional structure of this compound is particularly important for understanding its potential biological interactions. The presence of a stereocenter at the alpha-carbon of the glutamate residue (indicated by the L-designation) contributes to its specific spatial orientation, which may be crucial for its biological activity. The compound's structure suggests potential for hydrogen bonding, both as a donor and acceptor, which could be significant for interactions with biological targets such as enzymes or receptors.

Physicochemical Properties

The physicochemical properties of Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate are important determinants of its behavior in biological systems and its potential pharmaceutical applications. These properties influence aspects such as solubility, membrane permeability, and bioavailability.

Table 2: Physicochemical Properties of Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate

PropertyValueMethod
Molecular Weight514.59 g/molCalculated
Density1.32Experimental
LogP3.32510Calculated
Polar Surface Area (PSA)158.93000Calculated
pKa13.09±0.46Predicted
Index of Refraction1.623Experimental

Research Applications and Future Directions

Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate's potential research applications span several areas of medicinal chemistry and pharmacology. Its structural features suggest possible utility in enzyme inhibition studies, particularly those focused on thymidylate synthase and related enzymes involved in nucleotide metabolism. This could be relevant for cancer research, as disruption of DNA synthesis pathways is a common strategy in anticancer drug development .

The compound may also serve as a scaffold for developing new chemical entities with enhanced properties or novel mechanisms of action. Structure-activity relationship studies using this compound as a starting point could lead to the identification of more potent and selective enzyme inhibitors. Additionally, the compound might be used as a molecular probe to study biological pathways and protein-ligand interactions, providing insights into fundamental biochemical processes .

Challenges and Opportunities

Despite its potential, several challenges exist in the research and development of compounds like Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate. Its complex structure makes synthesis challenging and potentially costly, which may limit large-scale production. The relatively high molecular weight and polar surface area may present challenges for drug-like properties such as cell permeability and oral bioavailability .

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